Cas no 518-17-2 (Evodiamine)
Evodiamine(EVODIAMINE)It is a chemical substance extracted from tetraphyllum plants,Was shown to reduce fat intake in mouse experiments.It is presumed that its mechanism of action is similar to that of capsaicin.therefore,It has been included in some dietary supplements,Mainly as a thermogenic agent and stimulant,Also by increasing the amount ofserotoninNumber of transporters,promoteserotoninReuptake of,Plays a similar role to that of tianneputin.
Evodiamine Properties
Names and Identifiers
-
- EVODIAMINE
- Evodiamine std.
- 8,13,13b,14-Tetrahydro-14-methylindolo[2'3'-3,4]pyrido[2,1-b]quinazolin-5-[7H]-one
- 8,13,13b,14-tetrahydro-14-methyl-,(S)-
- Indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one
- Indol(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one, 8,13,13b,14-tetrahydro-14-methyl-, (S)-
- Indolo(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one, 8,13,13b,14-tetrahydro-14-methyl-
- Evodia rutaecarpa E.P.
- [13bS,(+)]-8,13,13b,14-Tetrahydro-14-methylindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one
- [13bS,(+)]-8,13,13b,14-Tetrahydro-14-methylindolo[2',3':3,4]pyrido[2,1-b]quinazoline-5(7H)-one
- d-Evodiamine
- (+)-Evodiamine
- EVODIAMINE(P) PrintBack
- Indolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one, 8,13,13b,14-tetrahydro-14-methyl-, (13bS)-
- EVODIAMINE PLANT EXTRACT
- [ "(+)-Evodiamine" ]
- SMR001934404
- (S)-14-methyl-7,8,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(13H)-one
- Evodiamine, European Pharmacopoeia (EP) Reference Standard
- INDOLO(2',3':3,4)PYRIDO(2,1-B)QUINAZOLIN-5(7H)-ONE, 8,13,13B,14-TETRAHYDRO-14-METHYL-, (13BS)-
- BCP02282
- CS-6161
- C19H17N3O
- VS-12304
- C09187
- CHEMBL463165
- (1S)-21-METHYL-3,13,21-TRIAZAPENTACYCLO[11.8.0.0(2),(1)?.0?,?.0(1)?,(2)?]HENICOSA-2(10),4,6,8,15,17,19-HEPTAEN-14-ONE
- C01825BVNL
- BDBM50560847
- (1S)-21-methyl-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaen-14-one
- AKOS005622478
- MLS006011787
- SCHEMBL682158
- CHEBI:4948
- Q27894193
- HY-N0114
- (S)-14-methyl-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one
- EVODIAMINE [WHO-DD]
- Indol(2',3':3,4)pyrido(2,1-b)quinazolin-5(7H)-one, 8,13,13b,14-tetrahydro-14-methyl-, (13bS)-
- DTXSID10966123
- Evodiamine,(S)
- EVODIAMINE [MI]
- Q-100579
- Evodiamine, (+)-
- UNII-C01825BVNL
- 518-17-2
- GLXC-10981
- BBL033833
- MFCD06407824
- STK801981
- (13bS)-14-methyl-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[2,1-b]quinazolin-5(7H)-one
- +Expand
-
- MFCD06407824
- TXDUTHBFYKGSAH-SFHVURJKSA-N
- InChI=1S/C19H17N3O/c1-21-16-9-5-3-7-14(16)19(23)22-11-10-13-12-6-2-4-8-15(12)20-17(13)18(21)22/h2-9,18,20H,10-11H2,1H3/t18-/m0/s1
- O=C1C2=CC=CC=C2N(C)[C@](N1CC3)([H])C4=C3C5=CC=CC=C5N4
Computed Properties
- 303.137162g/mol
- 0
- 3.1
- 1
- 2
- 0
- 303.137162g/mol
- 303.137162g/mol
- 39.3Ų
- 23
- 495
- 0
- 1
- 0
- 0
- 0
- 1
- 39.3
- 0
- 1
- 0.6
- 0.6
- 4
- 1
- 5
- 2
- 0
- 303.4
Experimental Properties
- 3.31770
- 39.34000
- 1.5900 (estimate)
- 444.29°C (rough estimate)
- 278°
- 575.1 °C at 760 mmHg
- Soluble in DMSO (5 mg/mL,warm to 40°C), water (<1 mg/mL) at 25 °C, and ethanol (<1 mg/mL) at 25 °C
- Powder
- Soluble in acetone, slightly soluble in ethanol, ether, chloroform, almost insoluble in water, petroleum ether, benzene
- Sensitive to light
- D15 +352° (acetone); D +440° (chloroform)
- 1.1684 (rough estimate)
Evodiamine Security Information
Evodiamine Customs Data
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China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Evodiamine Price
Evodiamine Suppliers
Evodiamine Related Literature
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A. W. Snow,G. G. Jernigan,M. G. Ancona Analyst, 2011,136, 4935-4949
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Daniel C. Leslie,Brett A. Melnikoff,Daniel J. Marchiarullo,Devin R. Cash,Jerome P. Ferrance Lab Chip, 2010,10, 1960-1966
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Nobuyuki Tanaka,Hiroyuki Moriguchi,Asako Sato,Kenta Shimba,Yasuhiko Jimbo,Yo Tanaka RSC Adv., 2016,6, 54754-54762
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Lei Wang,Yingwei Zhang,Xuping Sun Analyst, 2011,136, 891-893
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6. Stepwise N–H bond formation from N2-derived iron nitride, imide and amide intermediates to ammonia†K. Cory MacLeod,Sean F. McWilliams,Brandon Q. Mercado,Patrick L. Holland Chem. Sci., 2016,7, 5736-5746
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8. Back cover
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9. The crystal structure and growth direction of Cu2S nanowire arrays fabricated on a copper surfaceSuhua Wang,Shihe Yang,Zu Rong Dai,Zhong L. Wang Phys. Chem. Chem. Phys., 2001,3, 3750-3753
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Hong Wu,Shaoyun Guo,Yuzhong Wang RSC Adv., 2015,5, 99812-99819
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